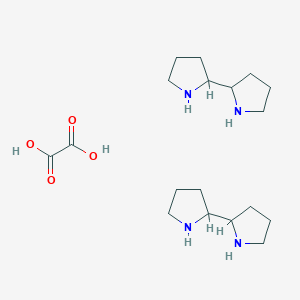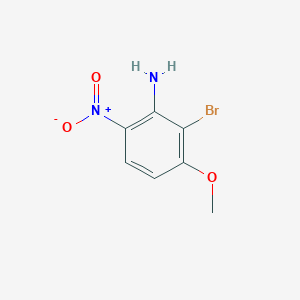
2-Amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Benzothiazolyl)cysteine: is a compound that combines the amino acid cysteine with a benzothiazole moiety. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Benzothiazolyl)cysteine can be achieved through solid-phase synthesis methods. One approach involves the combination of 2-aminobenzenethiol with cysteine under specific reaction conditions to form the desired product . The reaction typically requires a suitable solvent and a catalyst to facilitate the formation of the benzothiazole ring.
Industrial Production Methods: Industrial production of S-(2-Benzothiazolyl)cysteine may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2-Benzothiazolyl)cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzothiazole ring and the cysteine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize S-(2-Benzothiazolyl)cysteine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, with reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(2-Benzothiazolyl)cysteine is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical transformations, making it valuable in organic synthesis .
Biology: In biological research, S-(2-Benzothiazolyl)cysteine is used as a fluorescent probe for detecting cysteine and other thiol-containing compounds. Its fluorescence properties enable researchers to monitor biological processes in real-time .
Medicine: Its ability to interact with biological molecules makes it a candidate for drug development .
Industry: In industrial applications, S-(2-Benzothiazolyl)cysteine is used in the production of materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial processes .
Wirkmechanismus
S-(2-Benzothiazolyl)cysteine exerts its effects through interactions with biological molecules, particularly enzymes. The compound can undergo β-elimination reactions catalyzed by cysteine S-conjugate β-lyases, leading to the formation of reactive sulfur-containing fragments . These fragments can modify proteins and other cellular components, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
S-(1,2-Dichlorovinyl)-L-cysteine: Known for its nephrotoxic effects, this compound undergoes similar β-elimination reactions.
S-Allyl-L-cysteine: Found in garlic, this compound has chemopreventive properties and undergoes β-lyase reactions.
S-(1,1,2,2-Tetrafluoroethyl)-L-cysteine: Another cysteine S-conjugate that undergoes β-lyase reactions and has toxicological significance.
Uniqueness: S-(2-Benzothiazolyl)cysteine is unique due to the presence of the benzothiazole ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not observed with other cysteine S-conjugates .
Eigenschaften
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c11-6(9(13)14)5-15-10-12-7-3-1-2-4-8(7)16-10/h1-4,6H,5,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBPTLCTECPKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)







![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)

